molecular formula C16H14FNO3 B267206 4-(Propanoylamino)phenyl 4-fluorobenzoate

4-(Propanoylamino)phenyl 4-fluorobenzoate

Cat. No. B267206
M. Wt: 287.28 g/mol
InChI Key: LZNQTUIPLBPPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propanoylamino)phenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is also known as PFPB, and its chemical formula is C16H14FNO3.

Scientific Research Applications

4-(Propanoylamino)phenyl 4-fluorobenzoate has various scientific research applications, including:
1. Medicinal Chemistry: PFPB has shown potential as a drug candidate for the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides that are involved in the pathogenesis of the disease.
2. Chemical Biology: PFPB has been used as a tool compound to study the role of protein-protein interactions in various biological processes, including cell signaling and gene expression.
3. Organic Synthesis: PFPB has been used as a starting material for the synthesis of various other compounds, including fluorescent probes and inhibitors of enzyme activity.

Mechanism of Action

The mechanism of action of 4-(Propanoylamino)phenyl 4-fluorobenzoate involves its interaction with specific target molecules, including proteins and enzymes. PFPB binds to the target molecule through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition of enzyme activity or the modulation of protein-protein interactions, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Propanoylamino)phenyl 4-fluorobenzoate depend on the specific target molecule it interacts with. For example, PFPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. PFPB has also been shown to inhibit the aggregation of amyloid-beta peptides, which can prevent the formation of amyloid plaques in the brain that are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Propanoylamino)phenyl 4-fluorobenzoate in lab experiments include its high purity, stability, and specificity towards target molecules. PFPB can also be easily synthesized using a straightforward method, which makes it readily available for research purposes. However, the limitations of using PFPB include its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-(Propanoylamino)phenyl 4-fluorobenzoate, including:
1. Development of PFPB derivatives with improved solubility and bioavailability.
2. Investigation of the potential of PFPB as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease.
3. Exploration of the role of PFPB in modulating protein-protein interactions involved in cancer development and progression.
4. Investigation of the potential of PFPB as a tool compound for studying the role of specific enzymes and proteins in various biological processes.
Conclusion:
In conclusion, 4-(Propanoylamino)phenyl 4-fluorobenzoate is a chemical compound with significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PFPB can lead to the development of new therapeutic agents and tools for studying biological processes.

Synthesis Methods

The synthesis method of 4-(Propanoylamino)phenyl 4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with N-(4-aminophenyl) propanamide in the presence of a coupling agent and a base. The reaction takes place in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature, and the product is obtained after purification using column chromatography.

properties

Product Name

4-(Propanoylamino)phenyl 4-fluorobenzoate

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C16H14FNO3/c1-2-15(19)18-13-7-9-14(10-8-13)21-16(20)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

LZNQTUIPLBPPAF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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